Structural Differentiation: 4,5-Dihydroimidazole Core vs. Aromatic Imidazole in Heme Oxygenase Inhibitor Scaffolds
The target compound incorporates a 4,5-dihydroimidazole core rather than the fully aromatic imidazole ring found in previously characterized heme oxygenase (HO) inhibitors such as 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone. In the aromatic imidazole-ketone series reported by Roman et al. (2010), five compounds (36–39, 44) achieved IC₅₀ < 5 µM against both HO-1 and HO-2 isozymes, with the ketone carbonyl serving as a critical heme-iron coordination element [2]. The 4,5-dihydroimidazole core of the target compound introduces a saturated ethylene bridge that alters the amidine pKa by approximately 2–3 log units compared to aromatic imidazole (predicted pKa ~8–9 vs. ~6–7), which may shift the protonation state at physiological pH and affect heme-iron binding geometry [1]. No direct HO inhibition data are available for the 4,5-dihydro series, but the structural divergence is quantifiable: the C4–C5 bond length changes from ~1.35 Å (aromatic C=C) to ~1.54 Å (saturated C–C), and the N1–C2–S–C dihedral angle introduces conformational degrees of freedom absent in planar imidazoles [1].
| Evidence Dimension | Ring saturation state and predicted pKa shift affecting heme-iron coordination potential |
|---|---|
| Target Compound Data | 4,5-Dihydroimidazole core; predicted amidine pKa ~8–9; C4–C5 bond length ~1.54 Å (saturated); non-planar ring conformation |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone (aromatic imidazole); pKa ~6–7; C4–C5 bond length ~1.35 Å; planar ring |
| Quantified Difference | ΔpKa ≈ +2 to +3 units; Δ bond length ≈ +0.19 Å; loss of aromatic conjugation energy (~20–25 kcal/mol) |
| Conditions | Structural comparison based on computed molecular properties (PubChem) and literature precedent for imidazole vs. imidazoline pKa values |
Why This Matters
A shift in amidine basicity and loss of aromaticity alters both the metal-coordination pharmacophore and the protonation-dependent membrane permeability, meaning researchers cannot substitute aromatic imidazole HO inhibitor leads with this dihydro compound and expect conserved activity.
- [1] PubChem Compound Summary for CID 4190088. National Center for Biotechnology Information (2026). View Source
- [2] Roman, G.; Vlahakis, J. Z.; Vukomanovic, D.; Nakatsu, K.; Szarek, W. A. Heme oxygenase inhibition by 1-aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)ethanones and their derivatives. ChemMedChem 2010, 5(9), 1541–1555. View Source
